methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
CAS No.:
Cat. No.: VC15738796
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | methyl 3,3-dimethyl-2-oxo-1H-indole-5-carboxylate |
| Standard InChI | InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)16-3)4-5-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) |
| Standard InChI Key | CEKXMGCFNZQPQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)C(=O)OC)NC1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic indole scaffold fused with a benzene and pyrrole ring. Key functional groups include:
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Methyl ester at the 5-position, enhancing solubility in organic solvents .
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3,3-Dimethyl substitution, introducing steric bulk that influences reactivity and biological interactions .
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2-Oxo group, providing a carbonyl moiety capable of nucleophilic additions .
The SMILES notation and InChIKey MCCNOZMFPKXJPI-UHFFFAOYSA-N offer precise structural representation.
Physicochemical Characteristics
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Molecular weight: 219.24 g/mol.
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Solubility: Predominantly soluble in organic solvents like dichloromethane and dimethyl sulfoxide due to the ester group .
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Stability: The dihydro configuration and steric hindrance from dimethyl groups enhance stability under standard conditions .
Synthesis and Manufacturing
Fischer Indole Synthesis
The compound is typically synthesized via Fischer indole synthesis, a method involving cyclization of aryl hydrazines with carbonyl compounds. For example, reacting a substituted phenylhydrazine with a ketone precursor under acidic conditions yields the indole core.
Esterification of Carboxylic Acid Precursors
An alternative route involves esterifying 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS: 129912-25-0) with methanol in the presence of a catalyst like sulfuric acid . This method achieves high yields and scalability for industrial production .
Table 1: Comparison of Synthesis Methods
| Method | Starting Materials | Yield (%) | Scalability |
|---|---|---|---|
| Fischer Indole | Phenylhydrazine, ketones | 60–75 | Moderate |
| Esterification | Carboxylic acid, methanol | 85–90 | High |
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing small-molecule inhibitors and antiviral agents . For instance, its ester group can be hydrolyzed to carboxylic acids for further functionalization .
Dyes and Pigments
Industrial applications leverage its aromatic structure to produce azo dyes, which exhibit vibrant colors and high stability. Modifications at the 5-position alter absorption spectra, enabling customization for textile and printing industries.
Table 2: Industrial Applications vs. Pharmaceutical Uses
| Application | Key Feature Utilized | Example Product |
|---|---|---|
| Dyes | Aromatic indole core | Textile azo dyes |
| Drug Development | Ester functionalization | Kinase inhibitors |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modifications to the indole core could optimize bioavailability and target selectivity .
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Clinical Trials: Validating anticancer and antimicrobial efficacy in vivo is critical for translational applications.
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Green Synthesis: Developing catalytic methods to reduce waste in large-scale production .
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